5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a versatile small molecule scaffold used primarily in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2-chloropyridine-4-amine with a suitable aldehyde or ketone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the chloro group in the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyridine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: A related compound with similar chemical properties and applications.
2-Amino-4-chloropyridine: Another similar compound used in organic synthesis and pharmaceutical research
Uniqueness
5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of a pyridine ring and a dioxane-dione moiety. This structure provides distinct chemical reactivity and potential biological activities, making it a valuable tool in various research fields .
Properties
IUPAC Name |
5-[[(2-chloropyridin-4-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQAIINVWNBJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=NC=C2)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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